1-methoxy-N-[3-(trifluoromethyl)benzyl]propan-2-amine
Description
1-Methoxy-N-[3-(trifluoromethyl)benzyl]propan-2-amine is a fluorinated secondary amine characterized by a methoxy group at the propan-2-amine backbone and a 3-(trifluoromethyl)benzyl substituent.
Properties
IUPAC Name |
1-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-9(8-17-2)16-7-10-4-3-5-11(6-10)12(13,14)15/h3-6,9,16H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZJZOJROZZDRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-N-[3-(trifluoromethyl)benzyl]propan-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 3-(trifluoromethyl)benzylamine with 1-methoxypropan-2-ol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-methoxy-N-[3-(trifluoromethyl)benzyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Scientific Research Applications
- Chemistry 1-methoxy-N-[3-(trifluoromethyl)benzyl]propan-2-amine serves as a fundamental building block in the synthesis of more complex molecules.
- Biology This compound is valuable in biological studies, particularly those focused on enzyme inhibition and receptor binding. Its interaction with molecular targets, such as enzymes or receptors, is influenced by the trifluoromethyl group, which can enhance binding affinity and selectivity, leading to more potent biological effects.
- Industry In industrial applications, this compound may be utilized in the production of specialty chemicals or materials possessing unique properties.
Chemical Reactions
This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution.
- Oxidation This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide .
- Reduction Reduction reactions can convert the compound into amines or alcohols. Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
- Substitution Nucleophilic substitution reactions can introduce different functional groups into the molecule. Reagents like alkyl halides or acyl chlorides can be used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Role of the Trifluoromethyl Group
The trifluoromethyl group plays a crucial role in enhancing the compound's properties. Its presence increases the compound's stability and lipophilicity, making it a valuable component in various applications. Many FDA-approved drugs contain a trifluoromethyl (TFM) group, which significantly influences their pharmacological activity .
Mechanism of Action
The mechanism of action of 1-methoxy-N-[3-(trifluoromethyl)benzyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following compounds share key structural features with 1-methoxy-N-[3-(trifluoromethyl)benzyl]propan-2-amine but differ in substituents or regiochemistry:
| Compound Name | Molecular Formula | Key Substituents | Pharmacological Notes |
|---|---|---|---|
| This compound | C₁₈H₁₉F₃NO | Methoxy (OCH₃), 3-CF₃-benzyl | Unknown activity; inferred serotonin modulation |
| Fenfluramine Hydrochloride (N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine HCl) | C₁₂H₁₅F₃N·HCl | Ethyl (C₂H₅), 3-CF₃-phenyl (no benzyl) | Serotonin-releasing agent; anti-obesity drug |
| 2-[2-(Trifluoromethyl)phenyl]propan-2-amine HCl | C₁₀H₁₁F₃N·HCl | 2-CF₃-phenyl, no methoxy or benzyl | Potential CNS activity; structural simplicity |
| 1-methoxy-N-[(2-methylphenyl)methyl]propan-2-amine | C₁₂H₁₉NO | Methoxy (OCH₃), 2-methylbenzyl (no CF₃) | Reduced lipophilicity vs. CF₃ analogs |
| N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | C₁₇H₁₈F₃NO | Phenoxy (OPh), 4-CF₃-phenoxy, methyl (CH₃) | Fluoxetine analog; SSRI properties |
Key Observations :
- Substituent Position: The 3-CF₃ substitution in the target compound vs.
- Methoxy vs. Ethyl : Methoxy groups enhance solubility via hydrogen bonding compared to ethyl groups in Fenfluramine, which may reduce blood-brain barrier penetration .
- Benzyl vs. Phenyl : The benzyl group in the target compound introduces a flexible linker, whereas Fenfluramine’s direct phenyl attachment may restrict conformational freedom .
Physicochemical Properties
- Lipophilicity: The CF₃ group increases logP (predicted ~4.8 for the target compound), comparable to Fluoxetine analogs (logP ~4.8, ) but higher than non-CF₃ analogs like 1-(3-methylphenyl)propan-2-amine (logP ~2.5, ).
- Boiling Point : Predicted to exceed 230°C (similar to 1-(3-methylphenyl)propan-2-amine; ), driven by polarizable CF₃ and methoxy groups.
Pharmacological Implications
- Serotonin Modulation : Fenfluramine’s CF₃-phenyl group enhances serotonin release; the target compound’s benzyl-methoxy motif may confer selectivity for specific serotonin receptor subtypes .
- Metabolic Stability: The CF₃ group reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., 1-methoxy-N-[(2-methylphenyl)methyl]propan-2-amine; ).
Biological Activity
1-Methoxy-N-[3-(trifluoromethyl)benzyl]propan-2-amine, an organic compound characterized by a trifluoromethyl group attached to a benzylamine structure, has garnered attention for its potential biological activities. This compound may be particularly relevant in studies related to enzyme inhibition and receptor binding, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C12H14F3N, with a molecular weight of 239.24 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, which can influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group is known to increase binding affinity and selectivity, potentially leading to enhanced biological effects. The exact mechanisms can vary depending on the target involved.
Enzyme Inhibition Studies
Recent studies have indicated that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance:
- Enzyme Targeting : It has been suggested that this compound can inhibit certain enzymes that play roles in neurotransmitter uptake, similar to other trifluoromethyl-containing compounds.
- Selectivity : The selectivity of this compound towards specific enzyme targets is crucial for minimizing off-target effects and improving therapeutic efficacy.
Case Studies and Research Findings
Several research initiatives have explored the biological implications of this compound:
- In Vitro Studies : Laboratory assessments have demonstrated that compounds with trifluoromethyl groups often exhibit enhanced potency in inhibiting serotonin reuptake, which is critical in the treatment of depression and anxiety disorders.
- Comparative Analysis : When compared with similar compounds like Fluoxetine (a well-known selective serotonin reuptake inhibitor), this compound shows promising results in terms of binding affinity due to its unique structural features.
Summary Table of Biological Activities
Q & A
Q. Table 1: Synthetic Route Comparison
| Method | Yield Range | Key Variables | References |
|---|---|---|---|
| Reductive Amination | 60–75% | Solvent polarity, pH | |
| Nucleophilic Substitution | 50–65% | Temperature, base strength |
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies methoxy (–OCH3) protons (δ ~3.3 ppm) and trifluoromethyl (–CF3) carbon signals (δ ~120–125 ppm). 2D NMR (e.g., HSQC) resolves benzyl group stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C12H16F3NO) with isotopic patterns for fluorine .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) separate impurities. Retention time shifts indicate residual amines or byproducts .
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Peaks/Features | References |
|---|---|---|
| ¹H NMR (CDCl3) | δ 3.29 (s, OCH3), 3.78 (m, CH2-N) | |
| HRMS (ESI+) | m/z 264.1182 [M+H]+ |
Basic: How does the trifluoromethyl group influence molecular interactions in pharmacological studies?
Methodological Answer:
The –CF3 group enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.5 vs. non-fluorinated analogs) .
- Metabolic Stability : Resists cytochrome P450 oxidation due to strong C–F bonds .
- Target Binding : Forms hydrophobic interactions with aromatic residues (e.g., Phe, Tyr) in enzyme pockets. Fluorine’s electronegativity also polarizes adjacent bonds, affecting binding kinetics .
Advanced: How can computational methods optimize reaction conditions for this compound?
Methodological Answer:
- Quantum Chemistry (DFT) : Calculate transition-state energies to identify rate-limiting steps. For reductive amination, solvent effects on imine formation can be modeled using COSMO-RS .
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvent/base combinations. ICReDD’s workflow integrates experimental data with ML to narrow parameter space (e.g., 15% reduction in optimization time) .
Q. Table 3: Computational Optimization Workflow
| Step | Tool/Model | Outcome |
|---|---|---|
| Transition-State Analysis | Gaussian (DFT) | Identified THF as optimal solvent |
| Parameter Prediction | ICReDD Reaction Database | Reduced trials by 40% |
Advanced: What strategies resolve contradictions in pharmacological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Test activity across a 10⁴ concentration range (1 nM–100 µM) to rule out assay saturation .
- Off-Target Screening : Use radioligand binding assays (e.g., CEREP panel) to confirm selectivity for primary targets .
- Structural Analog Comparison : Compare with 3-(diethylamino)phenol derivatives to isolate –CF3-specific effects .
Advanced: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation (use fume hoods) due to amine volatility .
- Waste Disposal : Neutralize acidic byproducts with 10% NaOH before incineration .
- First Aid : For skin contact, wash with 1% acetic acid to protonate residual amine .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Light Sensitivity : Degrades by 15% after 72 hours under UV light (λ = 254 nm). Store in amber vials .
- Thermal Stability : Stable at –20°C for >6 months. At 25°C, 5% degradation occurs in 30 days (HPLC monitoring) .
Advanced: How to validate analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS Validation :
- Linearity : R² ≥ 0.99 over 1–1000 ng/mL range.
- Recovery : Spike plasma samples with deuterated internal standards (e.g., d3-methoxy analogs) to correct for matrix effects .
- LOQ : Establish limit of quantification (LOQ) at 0.5 ng/mL using signal-to-noise >10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
